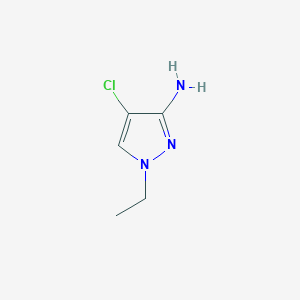4-chloro-1-ethyl-1H-pyrazol-3-amine
CAS No.: 1006333-30-7
VCID: VC7820345
Molecular Formula: C5H8ClN3
Molecular Weight: 145.59 g/mol
* For research use only. Not for human or veterinary use.

| Description |
Key Structural Features:
Hydrochloride DerivativeThe hydrochloride form (C₅H₉Cl₂N₃) is a common salt derivative:
Synthetic and Analytical DataWhile detailed synthetic protocols are proprietary, PubChem records indicate the following: Safety and HandlingHydrochloride Form:
Research ApplicationsThough specific biological activity data is limited in open-source repositories, its structural features suggest utility in:
Comparative Analysis with Analogues
This compound’s unique substitution pattern positions it as a versatile scaffold in medicinal and agrochemical research. Further experimental studies are required to fully elucidate its pharmacological potential. |
||||||||||||||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| CAS No. | 1006333-30-7 | ||||||||||||||||||||||||
| Product Name | 4-chloro-1-ethyl-1H-pyrazol-3-amine | ||||||||||||||||||||||||
| Molecular Formula | C5H8ClN3 | ||||||||||||||||||||||||
| Molecular Weight | 145.59 g/mol | ||||||||||||||||||||||||
| IUPAC Name | 4-chloro-1-ethylpyrazol-3-amine | ||||||||||||||||||||||||
| Standard InChI | InChI=1S/C5H8ClN3/c1-2-9-3-4(6)5(7)8-9/h3H,2H2,1H3,(H2,7,8) | ||||||||||||||||||||||||
| Standard InChIKey | FXWAERAOYVTBST-UHFFFAOYSA-N | ||||||||||||||||||||||||
| SMILES | CCN1C=C(C(=N1)N)Cl | ||||||||||||||||||||||||
| Canonical SMILES | CCN1C=C(C(=N1)N)Cl | ||||||||||||||||||||||||
| PubChem Compound | 19576739 | ||||||||||||||||||||||||
| Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume